3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

pain CNS drug discovery ADME

3-(2‑Methoxyethyl)-5-(1‑(thiophen‑2‑ylsulfonyl)piperidin‑4‑yl)-1,2,4‑oxadiazole (CAS 1428358‑58‑0) belongs to the 4‑oxadiazolyl‑piperidine class of compounds that have been patented for the treatment of pain and diarrhea [REFS‑1]. The molecule combines a 1,2,4‑oxadiazole core, a piperidine sulfonamide bearing a thiophene ring, and a methoxyethyl side‑chain.

Molecular Formula C14H19N3O4S2
Molecular Weight 357.44
CAS No. 1428358-58-0
Cat. No. B2922080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
CAS1428358-58-0
Molecular FormulaC14H19N3O4S2
Molecular Weight357.44
Structural Identifiers
SMILESCOCCC1=NOC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C14H19N3O4S2/c1-20-9-6-12-15-14(21-16-12)11-4-7-17(8-5-11)23(18,19)13-3-2-10-22-13/h2-3,10-11H,4-9H2,1H3
InChIKeyPMPCBICSZXQKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole (CAS 1428358‑58‑0): A Differentiated 1,2,4‑Oxadiazole Scaffold for Pain‑Focused Screening Libraries


3-(2‑Methoxyethyl)-5-(1‑(thiophen‑2‑ylsulfonyl)piperidin‑4‑yl)-1,2,4‑oxadiazole (CAS 1428358‑58‑0) belongs to the 4‑oxadiazolyl‑piperidine class of compounds that have been patented for the treatment of pain and diarrhea [REFS‑1]. The molecule combines a 1,2,4‑oxadiazole core, a piperidine sulfonamide bearing a thiophene ring, and a methoxyethyl side‑chain. Its computed physicochemical profile—XLogP3 0.56, topological polar surface area (tPSA) 116 Ų, and 0 H‑bond donors—distinguishes it from close analogs that carry aromatic or lipophilic substituents at the 3‑position of the oxadiazole ring [REFS‑2].

Why a Generic 1,2,4‑Oxadiazole Cannot Replace 3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole in Receptor‑Targeted Screening


The 4‑oxadiazolyl‑piperidine patent family demonstrates that the nature of the substituent at the 3‑position of the oxadiazole ring critically modulates both potency and pharmacokinetic properties [REFS‑1]. Simple aromatic substituents such as phenyl increase lipophilicity (estimated cLogP > 2.5) and reduce aqueous solubility, whereas the methoxyethyl group in the target compound lowers the calculated XLogP3 to 0.56 and raises the tPSA to 116 Ų [REFS‑2]. These divergent physicochemical signatures directly affect membrane permeability, metabolic stability, and off‑target binding—parameters that cannot be replicated by swapping in a generic oxadiazole analog without altering pharmacological selectivity.

Quantitative Differentiation Evidence for 3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole vs. Its Closest 3‑Substituted Analogs


Lipophilicity Reduction vs. 3‑Phenyl Analog Improves Developability Profile

Replacing the 3‑phenyl group with a 3‑(2‑methoxyethyl) chain lowers the computed XLogP3 from an estimated 2.7–3.0 (phenyl analog) to 0.56 for the target compound, while increasing the topological polar surface area (tPSA) from approximately 80 Ų to 116 Ų [REFS‑1][REFS‑2]. The patent covering this scaffold explicitly states that 3‑alkoxyalkyl substituents improve aqueous solubility relative to 3‑aryl derivatives, a modification associated with better oral absorption and reduced hERG liability [REFS‑3].

pain CNS drug discovery ADME oxadiazole

Increased Hydrogen‑Bond Acceptor Count May Enhance Target‑Binding Complementarity

The methoxyethyl substituent introduces a fourth oxygen atom into the molecule, raising the total hydrogen‑bond acceptor count to 6 (vs. 4 for the 3‑phenyl analog) without adding any hydrogen‑bond donors [REFS‑1][REFS‑2]. The 4‑oxadiazolyl‑piperidine patent highlights that alkoxyalkyl side chains can engage key residues in the binding pocket of the target receptor (believed to be a G‑protein‑coupled receptor involved in pain signaling) through additional hydrogen‑bond interactions, thereby enhancing affinity and selectivity over off‑target receptors [REFS‑3].

pain receptor binding CNS oxadiazole

Scaffold‑Matched Patent Precedent for Pain Indication Provides a Biological Rationale Lacking in Non‑Piperidine Oxadiazoles

The European patent EP 2 298 764 A1 specifically claims 4‑oxadiazolyl‑piperidine compounds for the prevention or treatment of pain and diarrhea [REFS‑1]. The target compound falls squarely within the Markush structure of Formula I. In contrast, widely available commercial 1,2,4‑oxadiazoles lacking the piperidine‑sulfonamide motif (e.g., 5‑(chloromethyl)-3‑(2‑methoxyethyl)-1,2,4‑oxadiazole) have no established pharmacological activity in pain models and are used primarily as synthetic intermediates [REFS‑2]. This patent‑documented disease association gives the target compound a defined biological hypothesis that is absent for non‑piperidine congeners.

pain diarrhea GPCR oxadiazole

Rotatable Bond Count and Fraction sp³ Align with Oral CNS Drug‑Like Space Better Than Rigid Aryl Analogs

The target compound contains 8 rotatable bonds and has a fraction sp³ of 0.50, characteristics that fall within the optimal range for oral CNS drugs (rotatable bonds ≤ 8, fraction sp³ ≥ 0.45) [REFS‑1]. The 3‑phenyl analog, with a rigid aromatic ring, has fewer rotatable bonds (estimated 6) and a lower fraction sp³ (~0.41), which can reduce conformational flexibility needed for optimal receptor fit [REFS‑2]. The patent guidance indicates that flexible alkoxyalkyl chains improve binding pocket accommodation and reduce plasma protein binding compared to rigid aryl groups [REFS‑3].

CNS drug design physicochemical properties oral bioavailability oxadiazole

Optimal Deployment Scenarios for 3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole Based on Differential Evidence


Pain‑Focused High‑Throughput Screening (HTS) Library Enrichment

The compound’s explicit patent coverage for pain and its favorable CNS‑physicochemical profile (XLogP3 0.56, tPSA 116 Ų) make it a logical addition to an HTS library targeting novel GPCR‑mediated analgesic mechanisms. Its differentiated methoxyethyl side‑chain offers a unique hydrogen‑bonding motif not found in phenyl‑ or benzyl‑substituted analogs, increasing the probability of identifying a selective hit [REFS‑1][REFS‑2].

Lead Optimization SAR Around 3‑Position of 1,2,4‑Oxadiazole

Because the 4‑oxadiazolyl‑piperidine patent demonstrates that 3‑alkoxyalkyl derivatives exhibit improved solubility and reduced off‑target liability relative to 3‑aryl analogs, the target compound serves as an optimal reference point for structure‑activity relationship (SAR) studies aimed at balancing potency and ADME properties. Direct head‑to‑head comparisons with the 3‑phenyl analog (CAS 946370‑10‑1) can quantify the impact of lipophilicity on in vitro clearance and CYP inhibition [REFS‑3][REFS‑4].

Computational Chemistry and Pharmacophore Modeling

The compound’s well‑defined physicochemical parameters (6 H‑bond acceptors, 0 H‑bond donors, fraction sp³ 0.50) and its conformational flexibility (8 rotatable bonds) make it an excellent input for pharmacophore models of the pain‑related GPCR target. Its divergence from rigid aryl analogs allows the exploration of extended binding conformations that may not be accessible to simpler scaffolds [REFS‑2][REFS‑3].

In Vivo Proof‑of‑Concept Studies in Neuropathic Pain Models

Based on the patent’s claim that compounds of Formula I are effective in animal models of pain, the target compound can be prioritized for in vivo efficacy studies in spinal nerve ligation or chemotherapy‑induced neuropathic pain models. Its balanced logP and tPSA suggest adequate brain penetration, a critical requirement for centrally acting analgesics [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.